Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- involves the reaction of cyclohexanecarboxylic acid with N-ethyl-5-methyl-2-(1-methylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexanemethanol derivatives .
Scientific Research Applications
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of amide synthesis and reactivity.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its cooling properties in topical formulations and potential therapeutic applications.
Industry: Utilized as a cooling agent in various consumer products, including cosmetics, food, and beverages.
Mechanism of Action
The cooling effect of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This interaction triggers a sensation of coolness by activating the TRPM8 receptors, which are responsible for detecting cold temperatures .
Comparison with Similar Compounds
Similar Compounds
Menthol: A naturally occurring compound with similar cooling properties.
WS-23: Another synthetic cooling agent with a slightly different chemical structure.
WS-12: A synthetic cooling agent known for its high potency and long-lasting effect.
Uniqueness
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is unique due to its specific stereochemistry, which contributes to its distinct cooling sensation and stability under various conditions. Unlike menthol, it does not have a strong odor, making it more suitable for applications where odor neutrality is desired .
Properties
CAS No. |
68489-00-9 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(1R,2S,5R)-N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)/t10-,11+,12-/m1/s1 |
InChI Key |
VUNOFAIHSALQQH-GRYCIOLGSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
Canonical SMILES |
CCNC(=O)C1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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